Increased Lipophilicity via Fluorination: XLogP3 Comparison
The incorporation of a fluorine atom at the 5-position increases the computed lipophilicity (XLogP3) of 2-(dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine to 3.3, compared to 2.9 for the non-fluorinated analog 2-(dichloromethyl)imidazo[1,2-a]pyridine [1][2]. This indicates enhanced membrane permeability potential.
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.3 |
| Comparator Or Baseline | 2-(Dichloromethyl)imidazo[1,2-a]pyridine: 2.9 |
| Quantified Difference | Δ = +0.4 |
| Conditions | Computed by XLogP3 3.0 (PubChem) |
Why This Matters
A higher logP value may correlate with improved passive membrane diffusion and altered ADME properties, which is critical for lead optimization in drug discovery programs.
- [1] PubChem. (2025). 2-(Dichloromethyl)-5-fluoroimidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/878197-91-2 View Source
- [2] PubChem. (2025). 2-(Dichloromethyl)imidazo[1,2-a]pyridine. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/143982-35-8 View Source
